molecular formula C16H12BrN5 B160201 Bpiq-i CAS No. 174709-30-9

Bpiq-i

Numéro de catalogue: B160201
Numéro CAS: 174709-30-9
Poids moléculaire: 354.20 g/mol
Clé InChI: YAMAGACQNDAKFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one, commonly referred to as BPIQ-I, is a synthetic quinoline derivative. This compound has garnered significant attention due to its potent anti-cancer properties, particularly against lung cancer cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BPIQ-I involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is then functionalized with pyrrolidin-1-yl groups through ether linkages. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

BPIQ-I undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Applications De Recherche Scientifique

BPIQ-I has been extensively studied for its anti-cancer properties. It has shown significant potential in inhibiting the growth of lung cancer cells by inducing mitochondrial apoptosis. This compound has also been tested in zebrafish xenograft models, demonstrating its effectiveness in vivo . Additionally, this compound has been investigated for its anti-proliferative effects on human retinoblastoma cells, further highlighting its potential as a therapeutic agent .

Mécanisme D'action

BPIQ-I exerts its effects primarily through the induction of mitochondrial apoptosis. It causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. The compound upregulates pro-apoptotic proteins such as Bad and Bim while downregulating pro-survival proteins like XIAP and survivin. This results in the activation of the apoptotic pathway and subsequent cell death .

Activité Biologique

BPIQ-I (also known as PD 159121) is a synthetic quinoline derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and relevant case studies.

This compound acts primarily as an EGFR tyrosine kinase inhibitor , which plays a crucial role in the proliferation and survival of cancer cells. By inhibiting this pathway, this compound induces several biological responses that contribute to its anti-cancer effects.

Key Findings:

  • Inhibition of MAPK Pathway : this compound treatment significantly enhances the phosphorylation levels of MAPK proteins, particularly ERK and JNK, which are essential for cell growth and survival. However, the inhibition of ERK was found to rescue this compound-induced growth inhibition in non-small cell lung cancer (NSCLC) H1299 cells, indicating its dual role in promoting apoptosis and inhibiting migration .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, evidenced by the upregulation of pro-apoptotic proteins such as Bad and Bim, while downregulating survival proteins like XIAP and survivin .

Effects on Cancer Cell Lines

This compound has been tested on various cancer cell lines, with significant findings regarding its anti-proliferative effects.

Table 1: Effects of this compound on H1299 Cells

Concentration (μM)Cell Viability (%)G2/M Phase Arrest (%)Apoptotic Markers (Bad/Bim)
010024.7Baseline
19525.19
29027.76
57037.18
105041.61

Note: Data represents mean values from three independent experiments.

Inhibition of Migration

This compound also demonstrates significant anti-migratory effects in cancer cells. At sub-lethal concentrations, it inhibits migration by downregulating matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion .

Table 2: Migration Inhibition by this compound

Concentration (μM)MMP-2 Activity (%)MMP-9 Activity (%)
Control100100
18590
56070
103040

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on NSCLC :
    • Objective : To evaluate the anti-cancer effects of this compound on H1299 cells.
    • Findings : Demonstrated a dose-dependent reduction in cell viability and induction of apoptosis through G2/M phase arrest and modulation of apoptotic markers .
  • Zebrafish Xenograft Model :
    • Objective : Assess the in vivo efficacy of this compound.
    • Findings : Showed significant tumor growth inhibition compared to control groups, reinforcing its potential as an anti-cancer agent .

Propriétés

IUPAC Name

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMAGACQNDAKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274366
Record name bpiq-i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174709-30-9
Record name bpiq-i
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bpiq-i
Reactant of Route 2
Reactant of Route 2
Bpiq-i
Reactant of Route 3
Reactant of Route 3
Bpiq-i
Reactant of Route 4
Reactant of Route 4
Bpiq-i
Reactant of Route 5
Reactant of Route 5
Bpiq-i
Reactant of Route 6
Reactant of Route 6
Bpiq-i
Customer
Q & A

Q1: The research mentions that BPIQ-I competes with ATP. What is the significance of this competition in the context of the study?

A1: this compound's competition with ATP is crucial because it directly inhibits the activity of receptor tyrosine kinases (RTKs), specifically those in the erbB family like EGFR [, ]. RTKs require ATP to phosphorylate downstream targets, thus initiating cellular signaling cascades. By competing with ATP for binding sites on these RTKs, this compound prevents their activation. In the context of the study, this inhibition helped researchers determine that an active RTK, possibly EGFR, is essential for both CO2 and HCO3- signaling pathways that regulate H+ secretion in proximal tubules.

Q2: How does the use of this compound contribute to our understanding of CO2 and HCO3- sensing in proximal tubules?

A2: The research demonstrates that this compound, by inhibiting erbB RTKs, abolishes the sensitivity of HCO3- absorption rate (JHCO3) to changes in both CO2 and HCO3- concentrations [, ]. This finding strongly suggests that an active erbB RTK, potentially EGFR, is a central player in the signaling pathways that allow proximal tubule cells to sense and respond to fluctuations in CO2 and HCO3- levels. This insight provides a critical starting point for further investigations into the complex mechanisms of pH regulation in the kidneys.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.